Methyl octadec-2-en-6-ynoate Methyl octadec-2-en-6-ynoate
Brand Name: Vulcanchem
CAS No.: 62228-30-2
VCID: VC19495501
InChI: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-12,15-16H2,1-2H3
SMILES:
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

Methyl octadec-2-en-6-ynoate

CAS No.: 62228-30-2

Cat. No.: VC19495501

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadec-2-en-6-ynoate - 62228-30-2

Specification

CAS No. 62228-30-2
Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name methyl octadec-2-en-6-ynoate
Standard InChI InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-12,15-16H2,1-2H3
Standard InChI Key YISPOPKMSRFFCT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC#CCCC=CC(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl octadec-2-en-6-ynoate (C₁₉H₃₂O₂) has a molecular weight of 292.46 g/mol and an exact mass of 292.24023 g/mol . Its IUPAC name, methyl octadec-2-en-6-ynoate, specifies the positions of unsaturation: a cis or trans double bond at carbon 2 and a triple bond at carbon 6. The compound’s structure can be represented as:
CH₃(CH₂)₄C≡C(CH₂)₃CH=CH(CH₂)₇COOCH₃\text{CH₃(CH₂)₄C≡C(CH₂)₃CH=CH(CH₂)₇COOCH₃}
The presence of both unsaturation types introduces significant steric and electronic effects, influencing its physical properties and reactivity. For instance, the triple bond at position 6 creates rigidity in the hydrocarbon chain, while the double bond at position 2 may contribute to geometric isomerism .

Synthesis and Chemical Modifications

Synthetic Pathways

Methyl octadec-2-en-6-ynoate can be synthesized via esterification of the corresponding fatty acid (octadec-2-en-6-ynoic acid) with methanol under acidic catalysis. A typical procedure involves:

  • Acid-Catalyzed Esterification: Reacting the fatty acid with excess methanol in the presence of sulfuric acid at 60–70°C for 6–8 hours.

  • Purification: Sequential washing with sodium bicarbonate and water, followed by distillation under reduced pressure.

Alternative routes include transesterification of triglycerides from natural sources, though such precursors are rare due to the compound’s limited natural occurrence .

Derivative Synthesis

Epoxidation and azidation reactions have been demonstrated for structurally similar acetylenic esters. For example:

  • Epoxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) converts the double bond to an epoxide, yielding methyl 2,3-epoxy-octadec-6-ynoate .

  • Azide Incorporation: Reaction with sodium azide and mesyl chloride produces azido-mesyloxy derivatives, useful in click chemistry applications .

These modifications expand the compound’s utility in polymer science and bioconjugation .

Analytical Characterization

Mass Spectrometry

Mass spectral analysis of methyl octadec-2-en-6-ynoate reveals fragmentation patterns indicative of its unsaturation. Key ions include:

  • m/z 154: Formed via cleavage β to the triple bond, yielding [CH₃OOC(CH₂)₃CH≡C-CH₂]⁺ .

  • m/z 122: Further loss of methanol (-32 Da) from the m/z 154 ion .

  • Molecular Ion (m/z 292): Weak intensity due to instability of the conjugated system .

Comparisons with spectra of methyl octadec-6-en-2-ynoate (a positional isomer) show distinct fragmentation, underscoring the influence of unsaturation placement .

Nuclear Magnetic Resonance (NMR)

While NMR data for this specific isomer are unavailable, analogous compounds exhibit characteristic signals:

  • ¹H NMR: Protons adjacent to the triple bond (δ 1.8–2.1 ppm) and double bond (δ 5.3–5.5 ppm) .

  • ¹³C NMR: Carbonylic carbon at δ 170–175 ppm, sp-hybridized carbons at δ 70–85 ppm, and sp² carbons at δ 125–130 ppm .

Applications in Research

Lipid Biochemistry

The compound’s conjugated unsaturation mimics natural lipid oxidation products, making it a probe for studying:

  • Membrane Fluidity: Incorporation into lipid bilayers to assess phase behavior.

  • Enzyme Interactions: Substrate for lipoxygenases and cytochrome P450 enzymes .

Materials Science

  • Polymer Modification: The triple bond enables alkyne-azide cycloaddition, facilitating crosslinking in polymer networks .

  • Surfactant Design: Hydrophobic tail modifications enhance micelle stability in nonpolar solvents .

Challenges and Future Directions

Synthetic Accessibility

Current methods rely on multi-step syntheses with moderate yields (e.g., 49–81% for azido derivatives) . Advances in catalytic hydrogenation and flow chemistry could improve efficiency.

Analytical Standardization

Development of certified reference materials is critical for quantitative applications in metabolomics and environmental monitoring .

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